2,3,6-Trichloroisonicotinic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H2Cl3NO2 |
|---|---|
Molecular Weight |
226.4 g/mol |
IUPAC Name |
2,3,6-trichloropyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H2Cl3NO2/c7-3-1-2(6(11)12)4(8)5(9)10-3/h1H,(H,11,12) |
InChI Key |
RALYOHKUBVKWEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 2,3,6 Trichloroisonicotinic Acid
Advanced Synthetic Routes to 2,3,6-Trichloroisonicotinic Acid
The synthesis of this compound, a highly substituted pyridine (B92270), requires robust and specific methodologies to achieve the desired substitution pattern on the electron-deficient pyridine ring.
Multi-Step Synthesis Pathways
The construction of the this compound molecule is not a trivial one-step process but rather a sequence of reactions. libretexts.orgyoutube.comyoutube.com A common conceptual approach in organic synthesis is retrosynthesis, where the target molecule is deconstructed into simpler, commercially available starting materials. youtube.com
A plausible pathway to this compound involves starting with a simpler pyridine derivative and sequentially introducing the required functional groups. One such general strategy for producing chloronicotinic acid compounds involves the hydrolysis of a 3-trichloromethyl pyridine compound in the presence of a strong acid like sulfuric or phosphoric acid. googleapis.com This suggests a synthetic route could begin with a 4-methylpyridine (B42270) (4-picoline) derivative. The process would likely involve:
Ring Chlorination : Introduction of chlorine atoms onto the pyridine ring. This can be a challenging step due to the deactivation of the ring.
Side-Chain Halogenation : Conversion of the methyl group at the 4-position into a trichloromethyl (-CCl₃) group.
Hydrolysis : Conversion of the trichloromethyl group into a carboxylic acid (-COOH) group.
A patent for the synthesis of the isomeric 2,3,6-trichloropyridine (B1294687) describes a method starting from pyridine, using chlorine gas over a molecular sieve catalyst in a fixed-bed reactor to produce the trichlorinated pyridine core. google.com To obtain the desired isonicotinic acid, a starting material with a functional group or precursor at the 4-position, such as 4-picoline or isonicotinic acid itself, would need to undergo a series of chlorination and functional group transformation steps.
Strategic Use of Precursor Molecules and Intermediates (e.g., 4-Phenyl-2-pyrrolidone-3-carboxylic acid ethyl ester)
In complex syntheses, advanced intermediates can be employed to build the core structure of the target molecule. While not a conventional pyridine precursor, some commercial sources indicate that heterocyclic compounds can serve as building blocks for more complex aromatic systems. For instance, 4-Phenyl-2-pyrrolidone-3-carboxylic acid ethyl ester has been described as an intermediate in the synthesis of 2,4,6-trichloroisonicotinic acid. biosynth.com Although the substitution pattern (2,4,6- vs. 2,3,6-) differs slightly from the subject of this article, it points to synthetic strategies where a pyrrolidone core could potentially be rearranged or used to construct a pyridine ring. The specific mechanism for such a transformation is highly specialized and not widely documented in general literature.
The synthesis of substituted pyrrolidines themselves involves various methods, including asymmetric Michael addition reactions to create chiral centers within the pyrrolidine (B122466) ring. nih.gov
Halogenation Strategies in Pyridine Ring Functionalization
Direct halogenation of the pyridine ring is notoriously difficult compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution. Consequently, forcing conditions, such as high temperatures and pressures, are often required. google.com
Several strategies have been developed to overcome this challenge:
Gas-Phase Radical Chlorination : This method involves reacting pyridine or a chloropyridine with chlorine gas at high temperatures (e.g., 200-450°C), often in the presence of a catalyst like molecular sieves or alumina. google.com This process tends to produce a mixture of polychlorinated pyridines.
Functional Group-Assisted Halogenation : A more controlled approach involves starting with a pyridine ring that already contains activating or directing groups, such as hydroxyl groups. For example, the synthesis of 2,6-dichloroisonicotinic acid can be achieved by starting with citrazinic acid (2,6-dihydroxyisonicotinic acid). chemicalbook.comgoogle.com The hydroxyl groups can be replaced by chlorine atoms using reagents like phosphorus oxychloride (POCl₃) or triphosgene. chemicalbook.comgoogle.com This highlights a key strategy: converting existing functional groups is often more efficient than direct C-H bond halogenation.
Diazotization-Sandmeyer Reaction : An amino group on the pyridine ring can be converted into a diazonium salt, which can then be replaced by a chlorine atom using a copper(I) chloride catalyst. A process for synthesizing 2,3,6-trichloropyridine uses 2,6-dichloro-3-aminopyridine as a key intermediate, which undergoes diazotization followed by chlorination. patsnap.com
Table 1: Comparison of Pyridine Halogenation Strategies
| Strategy | Reagents/Conditions | Target Position(s) | Notes |
| Gas-Phase Chlorination | Cl₂, High Temp (200-450°C), Catalyst (e.g., HZSM-5) | Multiple | Often results in a mixture of polychlorinated products. google.com |
| Hydroxyl to Chloro Conversion | POCl₃ or Triphosgene, High Temp (120-145°C) | Positions of existing -OH groups | A common method for chlorinating hydroxypyridines like citrazinic acid. chemicalbook.comgoogle.com |
| Diazotization-Chlorination | 1. NaNO₂, HCl (0°C) 2. CuCl | Position of existing -NH₂ group | A standard method for introducing halogens via an amino precursor. patsnap.com |
Stereoselective Synthesis Approaches for Related Derivatives
Stereoselectivity is a critical concept in synthesis, focusing on the preferential formation of one stereoisomer over another. nih.gov For an aromatic, planar molecule like this compound, the concept of stereoisomerism does not apply to the ring itself. However, it becomes highly relevant when synthesizing derivatives that contain chiral centers.
For example, if this compound were reacted with a chiral alcohol to form an ester, the reaction could potentially lead to two diastereomers. A stereoselective synthesis would aim to produce one of these diastereomers in excess.
While the synthesis of the parent acid is not stereoselective, the synthesis of related saturated heterocyclic rings, such as 2,3,6-trisubstituted piperidines, heavily relies on diastereoselective methods to control the spatial arrangement of the substituents on the non-planar ring. nih.gov Such methods include controlling the protonation of a nitronate intermediate or using various stereoselective imine reduction techniques to set the desired stereochemistry at different positions on the piperidine (B6355638) ring. nih.gov These principles would apply to any chiral derivatives synthesized from this compound.
Synthesis and Characterization of this compound Derivatives
The chemical utility of this compound lies in its capacity to be converted into a variety of analogs through modifications of its functional groups.
Functional Group Modifications and Analog Synthesis
The two primary sites for reaction on the this compound molecule are the carboxylic acid group and the three chlorine atoms.
Reactions of the Carboxylic Acid : The carboxylic acid at the 4-position is a versatile functional handle. It can undergo standard transformations to produce a range of derivatives. For instance, it can be converted to:
Amides : By reacting with an amine in the presence of a coupling agent.
Esters : Through Fischer esterification with an alcohol under acidic catalysis.
Acid Chlorides : By treatment with thionyl chloride (SOCl₂) or oxalyl chloride, which creates a highly reactive intermediate for further conversions.
The synthesis of amide derivatives of structurally similar pyridine carboxylic acids is a common strategy in medicinal chemistry to explore structure-activity relationships. For example, various amides of pyrazolo[3,4-b]pyridine-4-carboxylic acid have been prepared as kinase inhibitors. google.comgoogle.com
Substitution of Chlorine Atoms : The chlorine atoms on the pyridine ring can potentially be substituted by other nucleophiles, although the reactivity of each position (2, 3, and 6) will differ based on the electronic effects of the ring nitrogen and the other substituents. Nucleophilic aromatic substitution (SNAr) is a key mechanism for such transformations. For example, the herbicide Picloram (B1677784) (4-amino-3,5,6-trichloropyridine-2-carboxylic acid) is a related isomer where one chlorine has been formally replaced by an amino group. biosynth.comcymitquimica.com This indicates that selective substitution of the chlorine atoms is a viable pathway for creating diverse analogs.
Table 2: Examples of Functional Group Modifications on a Pyridine Carboxylic Acid Core
| Starting Functional Group | Reagent(s) | Resulting Functional Group | Purpose |
| Carboxylic Acid | Amine (e.g., Cyclopropylamine), Coupling Agent | Amide | Creation of bioactive amide derivatives. acs.org |
| Carboxylic Acid | Alcohol (e.g., Ethanol), Acid Catalyst | Ester | Protection of the carboxylic acid or modulation of properties. dcu.ie |
| Ester | Base (e.g., KOH) then Acid | Carboxylic Acid | Deprotection to reveal the parent acid. dcu.ie |
| Amino Group | p-Nitrophenyl Chloroformate, then another Amine | Urea | Synthesis of urea-linked derivatives. acs.org |
Development of Novel Derivatization Techniques
The analysis of polychlorinated pyridine carboxylic acids, such as this compound, often requires derivatization to enhance their volatility and thermal stability for gas chromatography (GC) analysis, or to improve their ionization efficiency for mass spectrometry (MS) detection. While specific novel derivatization techniques developed exclusively for this compound are not extensively documented in publicly available literature, general advanced methods for carboxylic acids are applicable.
One such modern approach is the derivatization of carboxylic acids with O-benzylhydroxylamine (O-BHA) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This technique has been successfully applied to the quantification of tricarboxylic acid (TCA) cycle intermediates. nih.gov The reaction proceeds under aqueous conditions, making it suitable for biological matrices and offering a rapid and sensitive method for the detection of low-abundance organic acids. nih.gov
The derivatization reaction involves the formation of a stable amide bond between the carboxylic acid group of the analyte and the amine group of O-BHA. This modification typically enhances the hydrophobicity of the analyte, leading to improved chromatographic retention and separation on reverse-phase columns. Furthermore, the introduction of the benzyl (B1604629) group can significantly improve the ionization efficiency in electrospray ionization (ESI) mass spectrometry, resulting in lower limits of detection.
A representative scheme for the derivatization of a carboxylic acid with O-BHA is shown below:
R-COOH + H₂N-O-CH₂-C₆H₅ → R-CO-NH-O-CH₂-C₆H₅ + H₂O
This method offers a promising avenue for the sensitive and reproducible quantification of this compound in various samples, overcoming common challenges associated with the analysis of small polar molecules. nih.gov
Table 1: O-Benzylhydroxylamine Derivatization for LC-MS/MS Analysis of Carboxylic Acids
| Parameter | Details | Reference |
| Derivatizing Agent | O-Benzylhydroxylamine (O-BHA) | nih.gov |
| Functional Group Targeted | Carboxylic Acid | nih.gov |
| Reaction Conditions | Aqueous environment | nih.gov |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |
| Advantages | - Enhanced sensitivity- Improved chromatographic separation- Rapid, high-throughput potential | nih.gov |
| Potential Application | Quantification of this compound in complex matrices |
Applications in Specialized Chemical Synthesis and Material Science (Non-Clinical)
While specific applications of this compound in material science and specialized chemical synthesis are not widely reported, the broader class of polychlorinated pyridine derivatives serves as crucial intermediates in the synthesis of various functional molecules. For instance, 2,3,6-trichloropyridine is a known precursor for herbicides and insecticides. patsnap.com The reactivity of the chloro-substituents on the pyridine ring allows for nucleophilic substitution reactions, enabling the introduction of diverse functionalities.
The carboxylic acid group in this compound provides a handle for further chemical modifications, such as amidation or esterification, to construct more complex molecules. It can be envisioned as a building block for the synthesis of novel ligands for coordination chemistry or as a monomer for the preparation of specialty polymers. The high degree of chlorination can impart specific properties to the resulting materials, such as thermal stability, flame retardancy, or altered electronic properties.
The synthesis of pyridine-2,3-dicarboxylic acids, which are structurally related to the target compound, highlights the utility of substituted pyridines in creating molecules with applications in areas like catalysis and as precursors to biologically active compounds. epo.org The strategic placement of chloro- and carboxyl- groups on the pyridine scaffold in this compound makes it a potentially valuable, albeit under explored, synthon for organic and materials chemistry.
Mechanistic Studies in Biological Systems Non Human Focus
Interactions with Plant Systems
Studies on plant systems have explored how 2,3,6-Trichloroisonicotinic acid modulates growth, induces defense pathways, and at higher concentrations, causes phytotoxicity.
Modulation of Plant Growth and Development
This compound has been identified as a compound that can influence plant growth and development, often by interacting with hormonal signaling pathways. While not a direct structural analog of natural plant hormones, its effects can mimic or interfere with the action of auxins, a class of hormones crucial for processes like cell elongation, root development, and apical dominance. nih.govnih.gov The nature of this modulation—whether it promotes or inhibits growth—can be highly dependent on the concentration of the compound and the specific plant species being studied. Research into its auxin-like activity is ongoing to fully understand its regulatory role in plant development. nih.gov
Induction of Plant Defense Mechanisms and Resistance Pathways
A significant area of research has been the role of this compound and its analogs, such as 2,6-dichloroisonicotinic acid (INA), in activating plant defense responses. apsnet.orgnih.gov These compounds are known to induce Systemic Acquired Resistance (SAR), a state of heightened, broad-spectrum immunity against a wide range of pathogens, including viruses, bacteria, and fungi. apsnet.orgmdpi.com
The mechanism of SAR induction by these compounds involves the activation of a signaling pathway that is also triggered by natural pathogen attacks. apsnet.org Interestingly, compounds like INA can activate this pathway downstream of salicylic (B10762653) acid (SA), a key signaling molecule in plant immunity. apsnet.orgnih.gov This means that even in plants engineered to be unable to accumulate SA, INA can still induce the expression of pathogenesis-related (PR) genes and confer resistance to pathogens like the tobacco mosaic virus. apsnet.orgnih.gov One of the proposed mechanisms for this action is the inhibition of catalase activity, which leads to an increase in reactive oxygen species that can act as secondary messengers in the defense signaling cascade. nih.gov
Table 1: Effects of Isonicotinic Acid Analogs on Plant Defense
| Compound | Plant Species | Observed Effect | Pathogen Challenged |
|---|---|---|---|
| 2,6-dichloroisonicotinic acid (INA) | Tobacco | Induced resistance and SAR gene expression | Tobacco Mosaic Virus (TMV) |
Elucidation of Phytotoxicity Mechanisms at the Molecular Level
While beneficial at low concentrations for inducing defense, at higher concentrations, this compound can be phytotoxic. The molecular mechanisms underlying this toxicity are linked to the overstimulation of the same pathways involved in defense. Excessive activation of defense responses can lead to a significant metabolic cost for the plant, diverting resources from growth and other essential functions.
Furthermore, the significant increase in reactive oxygen species, which is part of the defense signaling, can lead to oxidative stress if not properly controlled. This oxidative stress can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death and visible symptoms of toxicity such as necrosis and stunted growth.
Interactions with Microbial Systems
The influence of this compound extends to microbial life, where its antimicrobial properties and the subsequent responses of microbial communities are of interest.
Elucidation of Antimicrobial Action Mechanisms
The antimicrobial action of chlorinated aromatic compounds often involves several general mechanisms that disrupt essential cellular functions in microbes. nih.govoregonstate.education While direct studies on the antimicrobial mechanism of this compound are not extensively detailed in the provided results, general principles of antimicrobial action can be inferred. These mechanisms often include:
Disruption of Cell Membranes: Many antimicrobial compounds are lipophilic and can intercalate into the lipid bilayer of microbial cell membranes. This disrupts membrane integrity, leading to leakage of cellular contents and ultimately cell death. oregonstate.educationmdpi.com
Inhibition of Protein Synthesis: These compounds can interfere with the function of ribosomes, the cellular machinery responsible for protein synthesis. By binding to either the 30S or 50S ribosomal subunits, they can cause misreading of mRNA or inhibit the formation of peptide bonds, halting protein production. nih.govyoutube.com
Inhibition of Nucleic Acid Synthesis: Interference with the synthesis of DNA and RNA is another common antimicrobial mechanism. This can occur through the inhibition of enzymes like DNA gyrase or RNA polymerase, which are essential for replication and transcription. oregonstate.educationyoutube.com
Inhibition of Metabolic Pathways: Some antimicrobials act as antimetabolites, inhibiting key enzymatic pathways necessary for microbial survival. oregonstate.education For example, they might block the synthesis of essential molecules like folic acid. oregonstate.education
Microbial Community Responses and Adaptations to this compound
The introduction of a novel chemical compound like this compound into a microbial environment can elicit a range of responses from the community. frontiersin.orgmdpi.com These responses are complex and can vary significantly depending on the specific microbial composition of the environment and the concentration of the compound.
Initial exposure may lead to a decrease in microbial diversity, as susceptible populations are inhibited or killed. mdpi.com However, over time, microbial communities can adapt. This adaptation can occur through several mechanisms:
Selection of Resistant Species: The compound acts as a selective pressure, favoring the growth of naturally resistant microbial species. nih.gov
Horizontal Gene Transfer: Genes conferring resistance can be transferred between different microbial species, accelerating the spread of resistance within the community.
Biodegradation: Some microorganisms may evolve the metabolic capability to use the compound as a carbon or energy source, leading to its degradation and removal from the environment.
Studies on soil microbial communities have shown that they can be resilient to chemical stressors, with some taxa showing an increase in relative abundance following the introduction of a new substance. frontiersin.org The specific changes in the community structure, such as shifts in the dominant phyla like Actinobacteriota, Proteobacteria, and Chloroflexota, can provide insights into the ecological impact and the potential for bioremediation. frontiersin.orgmdpi.com
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,6-dichloroisonicotinic acid |
| Salicylic acid |
| Auxins |
Enzymatic Mechanisms Governing Microbial Interactions
The microbial degradation of halogenated aromatic compounds, including pyridine (B92270) derivatives such as this compound, is a critical process in environmental detoxification. While specific enzymatic pathways for this compound are not extensively detailed in publicly available research, the degradation of structurally related compounds provides significant insights into the likely enzymatic mechanisms. Bacteria, in particular, have evolved sophisticated enzymatic systems to metabolize pyridine and its derivatives. tandfonline.com
The initial steps in the biodegradation of many pyridine compounds involve hydroxylation, a reaction often catalyzed by monooxygenases or dioxygenases. tandfonline.comvu.lt These enzymes introduce hydroxyl groups onto the pyridine ring, which destabilizes the aromatic system and facilitates subsequent ring cleavage. In some bacteria, the initial attack on the pyridine ring is an oxidative cleavage without prior hydroxylation, as seen in Arthrobacter sp. strain 68b, which utilizes a two-component flavin-dependent monooxygenase system. asm.orgnih.gov This direct ring cleavage represents a novel mechanism for the degradation of N-heterocyclic compounds. asm.org
For halogenated pyridines, a crucial step is dehalogenation, which can occur either before or after the ring is cleaved. Reductive dehalogenation, where a halogen substituent is replaced by a hydrogen atom, is a common mechanism under anaerobic conditions. Oxidative dehalogenation can also occur, where the halogen is removed during the oxidative attack on the aromatic ring. nih.gov
Once the pyridine ring is opened, the resulting aliphatic intermediates are further metabolized through a series of enzymatic reactions, including dehydrogenation and hydrolysis, eventually leading to central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. nih.gov For instance, the degradation of pyridine in Arthrobacter sp. strain 68b proceeds through the formation of succinic acid, a key intermediate of the TCA cycle. asm.orgnih.gov
The table below summarizes key enzymes and their functions in the degradation of pyridine and its derivatives, which are likely analogous to the enzymatic processes involved in the breakdown of this compound.
| Enzyme Class | Specific Enzyme Example | Organism | Function in Pyridine Derivative Degradation |
| Monooxygenase | Pyridine Monooxygenase (PyrA) | Arthrobacter sp. strain 68b | Catalyzes the initial oxidative cleavage of the pyridine ring without prior hydroxylation. asm.orgnih.gov |
| Dioxygenase | 2,5-Dihydroxypyridine (B106003) Dioxygenase (NicX) | Pseudomonas putida KT2440 | Catalyzes the oxidative cleavage of the 2,5-dihydroxypyridine ring. acs.org |
| Hydroxylase | Picolinic Acid Hydroxylase | Rhodococcus sp. PA18 | Catalyzes the hydroxylation of picolinic acid to 6-hydroxypicolinic acid. mdpi.com |
| Dehydrogenase | (Z)-N-(4-oxobut-1-enyl)formamide Dehydrogenase (PyrB) | Arthrobacter sp. strain 68b | Involved in the further metabolism of the ring-cleavage product. nih.gov |
| Amidohydrolase | PyrC | Arthrobacter sp. strain 68b | Participates in the breakdown of the aliphatic intermediate after ring opening. nih.gov |
Structure-Activity Relationships (SAR) in Non-Human Biological Contexts
The biological activity of this compound and related compounds in non-human systems is primarily associated with their herbicidal properties. These compounds belong to the group of synthetic auxin herbicides, which mimic the action of the natural plant hormone indole-3-acetic acid (IAA), but are more resistant to degradation within the plant. vt.edunih.gov This persistence leads to an overstimulation of auxin-responsive genes, resulting in uncontrolled growth and ultimately, plant death. nih.gov
The structure-activity relationship (SAR) of pyridine-based herbicides is closely linked to their ability to bind to specific auxin receptors in plants, such as the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of proteins. nih.gov The key structural features of this compound that contribute to its herbicidal activity are the pyridine ring, the carboxylic acid group, and the halogen substituents.
The pyridine ring serves as the core scaffold. The arrangement of substituents on this ring is critical for receptor binding and subsequent biological response.
The carboxylic acid group at the 4-position (isonicotinic acid) is essential for auxin-like activity. This group, in its dissociated form, carries a negative charge that is crucial for interacting with the auxin receptor binding pocket. nih.gov
The chlorine substituents at the 2, 3, and 6-positions significantly influence the molecule's herbicidal efficacy. Halogenation can affect several properties of the molecule, including its lipophilicity, electronic distribution, and resistance to metabolic degradation within the plant. The position and number of halogen atoms can modulate the binding affinity for different auxin receptors. For example, studies on other pyridine herbicides have shown that specific substitution patterns can lead to selective binding to certain members of the TIR1/AFB receptor family. nih.gov The trichloro-substitution pattern of this compound likely enhances its stability and binding affinity, contributing to its potent herbicidal effects.
The table below outlines the contribution of different structural features of pyridinecarboxylic acid herbicides to their biological activity.
| Structural Feature | Contribution to Herbicidal Activity |
| Pyridine Ring | Provides the fundamental scaffold for interaction with auxin receptors. researchgate.net |
| Carboxylic Acid Group | Essential for auxin-like activity; the negatively charged carboxylate group interacts with the receptor binding site. nih.gov |
| Halogen Substituents | Enhance herbicidal potency by increasing metabolic stability and modifying binding affinity to auxin receptors. nih.govnih.gov |
| Substitution Pattern | The specific arrangement of substituents on the pyridine ring dictates the selectivity and efficacy of the herbicide. nih.govmdpi.com |
Insufficient Data Available for Environmental Fate and Degradation of this compound
Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific data regarding the environmental fate and degradation pathways of this compound. Consequently, it is not possible to provide a detailed and scientifically accurate article that adheres to the requested outline focusing solely on this compound.
Extensive searches for information on the abiotic and biotic degradation of this compound, including its hydrolysis, photolysis, oxidative transformation, and microbial degradation, did not yield specific research findings, kinetic data, or identified metabolites.
While general information exists on the degradation of related chemical classes, such as pyridine and its derivatives, chlorinated pyridines, and other chlorinated aromatic compounds, directly extrapolating this information to this compound without specific experimental evidence would be scientifically unsound and would not meet the requirements for a detailed and accurate analysis of this particular compound.
The available literature does provide insights into the degradation of analogous substances. For instance, studies on other chlorinated pyridine compounds, such as 6-chloronicotinic acid and 3,5,6-trichloro-2-pyridinol (B117793), indicate that microbial degradation and photocatalysis can be potential degradation routes. Research on various pyridinecarboxylic acids has also identified several bacterial strains capable of their degradation, often initiating the process through hydroxylation. However, the specific influence of the three chlorine atoms on the isonicotinic acid structure in terms of its environmental persistence and degradation mechanisms remains uninvestigated in the public domain.
Due to the absence of direct research on this compound, the creation of an authoritative article with detailed research findings and data tables as requested is not feasible at this time. Further empirical research is required to elucidate the specific environmental fate and degradation pathways of this chemical compound.
Environmental Fate and Degradation Pathways of 2,3,6 Trichloroisonicotinic Acid
Biotic Degradation Mechanisms (Biodegradation)
Microbial Degradation Pathways and Metabolite Formation
Anaerobic Biodegradation Processes
Under anaerobic conditions, the biodegradation of chlorinated aromatic compounds like 2,3,6-trichloroisonicotinic acid primarily proceeds through reductive dechlorination. This process involves the removal of chlorine atoms from the aromatic ring, which are replaced by hydrogen atoms. This is a crucial first step, as the reduction in the number of chlorine substituents generally decreases the compound's toxicity and makes the molecule more susceptible to further degradation.
In environments devoid of oxygen, anaerobic microorganisms utilize chlorinated compounds as electron acceptors in a process known as dehalorespiration. pjmonline.org This metabolic process is a key driver in the natural attenuation of sites contaminated with such chemicals. Studies on similar chlorinated aromatic compounds, such as 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), have demonstrated sequential dehalogenation under methanogenic conditions. nih.gov The degradation of 2,4,5-T leads to the formation of various di- and monochlorinated intermediates before the eventual cleavage of the aromatic ring. nih.gov This suggests that this compound likely undergoes a similar stepwise dechlorination, forming dichlorinated and then monochlorinated isonicotinic acid derivatives.
The presence of a suitable electron donor is essential for anaerobic biodegradation to occur. pjmonline.orgnih.gov Common electron donors in natural environments that can facilitate this process include simple organic acids and alcohols. nih.gov The efficiency of the dechlorination process can be significantly influenced by the surrounding environmental conditions and the microbial populations present.
Identification and Characterization of Degrading Microbial Strains and Consortia
The biodegradation of complex chlorinated compounds is often accomplished by microbial consortia rather than single microbial strains. mdpi.comdergipark.org.tr These consortia consist of various microbial populations that perform different functions, creating a synergistic effect that leads to the complete degradation of the contaminant. mdpi.com Within these consortia, specific bacteria are responsible for the initial reductive dechlorination steps.
Research on the degradation of other chlorinated aromatic compounds has identified several key genera of bacteria involved in this process. For instance, members of the genera Desulfitobacterium, Clostridium, Geobacter, and Pseudomonas have been detected in microbial consortia capable of reductively dechlorinating chlorophenols. pjmonline.orgnih.gov In particular, Desulfitobacterium has been highlighted as a crucial component in the dechlorination activity of some consortia. nih.gov
While specific strains that degrade this compound are not extensively detailed in the provided results, the study of analogous compounds provides strong indications of the types of microorganisms that would be involved. For example, a consortium of Desulfovibrio spp. has been shown to degrade 2,4,6-trinitrotoluene (B92697) (TNT) anaerobically. nih.gov The isolation and characterization of such consortia typically involve enrichment cultures from contaminated soils or sediments, where microorganisms have adapted to the presence of these xenobiotic compounds. berkeley.edu The construction of effective microbial consortia can be approached through top-down methods, which involve enriching natural microbiomes, or bottom-up approaches that combine specific strains with known metabolic capabilities. nih.gov
Pyridine (B92270) Ring Cleavage and Dechlorination Pathways
The complete biodegradation of this compound involves two main stages: dechlorination and pyridine ring cleavage. The initial and critical step under anaerobic conditions is reductive dechlorination. nih.gov In this process, chlorine atoms are sequentially removed from the pyridine ring. This is followed by the cleavage of the pyridine ring, which is a significant challenge due to the stability of the aromatic structure.
While the precise pathway for this compound is not fully elucidated in the provided search results, the degradation of similar compounds offers a model. For other chlorinated aromatic compounds, the dechlorination process is often stepwise. For example, in the degradation of 2,4,5-trichlorophenoxyacetic acid, dehalogenation occurs to form dichlorophenoxyacetic acids and then monochlorophenoxyacetic acids. nih.gov It is plausible that this compound follows a similar pathway, leading to the formation of dichlorinated and then monochlorinated isonicotinic acid intermediates.
Following dechlorination, the pyridine ring must be cleaved. The mechanism for anaerobic pyridine ring cleavage is not as well understood as aerobic pathways. However, it is a necessary step for the complete mineralization of the compound to carbon dioxide and water. In some anaerobic pathways for aromatic compounds, the ring is first reduced before being cleaved.
Factors Influencing Biodegradation Efficiency (e.g., pH, Temperature, Co-metabolism)
The efficiency of the biodegradation of this compound is influenced by a variety of environmental factors.
pH: The pH of the soil and water environment can significantly impact microbial activity. Most bacteria involved in biodegradation have an optimal pH range, typically between 6.5 and 7.5. openjournalsnigeria.org.ng Extreme pH values can inhibit the enzymatic activity crucial for degradation. proquest.com For some degradation processes, slightly acidic conditions (pH 5-6) have been found to be optimal. nih.govnih.gov
Temperature: Temperature affects the metabolic rates of microorganisms. Generally, an increase in temperature leads to an increase in the rate of biodegradation, up to an optimal point. researchgate.net Very high temperatures can denature the enzymes responsible for degradation, while very low temperatures can significantly slow down microbial activity. openjournalsnigeria.org.ng However, biodegradation can still occur at low temperatures, albeit at a slower rate. usgs.gov
Co-metabolism: Co-metabolism is a phenomenon where microorganisms degrade a compound that they cannot use as a primary energy or carbon source, in the presence of a primary growth substrate. wikipedia.org The degradation of complex xenobiotics like this compound can be enhanced by the presence of more easily degradable organic compounds. nih.gov These primary substrates stimulate the growth of microbial populations and the production of enzymes that can fortuitously degrade the target contaminant. nih.govwikipedia.org For example, the addition of short-chain organic acids or alcohols has been shown to stimulate the dehalogenation of 2,4,5-T. nih.gov
Table 1: Factors Influencing Biodegradation of Chlorinated Aromatic Compounds
| Factor | Optimal Range/Condition | Effect on Biodegradation |
|---|---|---|
| pH | 6.0 - 8.0 | Affects enzyme activity and microbial growth. openjournalsnigeria.org.ngproquest.comnih.gov |
| Temperature | 20°C - 40°C | Influences metabolic rates of microorganisms. openjournalsnigeria.org.ngresearchgate.net |
| Co-metabolism | Presence of primary substrates (e.g., organic acids, alcohols) | Enhances degradation by stimulating microbial growth and enzyme production. nih.govwikipedia.org |
| Electron Donors | Presence of compounds like lactate, pyruvate, formate, or hydrogen | Essential for reductive dechlorination under anaerobic conditions. pjmonline.orgnih.govnih.gov |
Environmental Persistence and Stability Assessment
The environmental persistence of a chemical is often described by its half-life, which is the time it takes for half of the initial amount of the substance to degrade. orst.eduwikipedia.org Pesticides are often categorized by their persistence, with half-lives of less than 16 days considered low, 16 to 59 days as moderate, and over 60 days as high. orst.edu The persistence of this compound in the environment will depend on various factors, including soil type, temperature, pH, and the presence of degrading microorganisms.
While specific half-life data for this compound is not available in the search results, the persistence of other chlorinated pesticides can provide some context. For instance, the half-life of permethrin (B1679614) in soil is approximately 40 days but can range from 11 to 113 days. orst.edu In water, its half-life is much shorter, around 19-27 hours, but it can persist for over a year if it adsorbs to sediment. orst.edu
The stability of this compound is attributed to the presence of the chlorine atoms and the stable pyridine ring. These features make it relatively resistant to degradation. However, under favorable anaerobic conditions with the appropriate microbial consortia, it can be broken down.
Table 2: General Persistence Categories for Pesticides
| Persistence Category | Half-Life (t½) | Environmental Implication |
|---|---|---|
| Low | < 16 days | Less likely to accumulate in the environment. orst.edu |
| Moderate | 16 - 59 days | May persist for a growing season. orst.edu |
| High | > 60 days | More likely to accumulate and potentially contaminate water sources. orst.edu |
Environmental Transport and Distribution in Diverse Compartments
The movement and distribution of this compound in the environment are governed by its chemical properties and interactions with different environmental compartments such as soil, water, and air. A key process influencing its transport is its adsorption and desorption to soil particles.
The adsorption of this compound to soil particles affects its mobility and bioavailability. nih.gov Compounds that are strongly adsorbed to soil are less likely to leach into groundwater but may be more persistent in the soil. The extent of adsorption depends on the physicochemical properties of both the chemical and the soil, such as soil organic matter content, clay content, and pH. nih.govmdpi.com
The adsorption and desorption kinetics of pesticides in soil can be complex, often showing an initial rapid phase followed by a slower phase. researchgate.netekb.eg The Freundlich and Langmuir isotherm models are commonly used to describe the equilibrium of adsorption. nih.govresearchgate.net The Freundlich model is often suitable for describing the adsorption of herbicides on heterogeneous surfaces like soil. mdpi.com
The pH of the soil can have a significant impact on the adsorption of ionizable compounds like this compound. For acidic herbicides, adsorption tends to be higher in acidic soils and decreases as the pH increases. frontierspartnerships.org Desorption, the release of the adsorbed chemical back into the soil solution, is also a critical process. Hysteresis, where the desorption process does not follow the same path as adsorption, is commonly observed for pesticides in soil. mdpi.com This indicates that a fraction of the adsorbed compound can become strongly bound and resistant to release. udel.edu
Aquatic Fate and Mobility Studies
Limited specific data is publicly available regarding the comprehensive aquatic fate and mobility studies of this compound. However, research on structurally similar compounds provides insights into its likely behavior in aquatic environments.
The mobility of chlorinated isonicotinic acid derivatives in soil and water is significantly influenced by factors such as pH and organic matter content. As an acid, the dissociation constant (pKa) of this compound is a critical parameter. At environmentally relevant pH values (typically 5 to 9), it is expected to exist predominantly in its anionic form. This anionic nature generally leads to lower sorption to negatively charged soil and sediment particles, suggesting a potential for higher mobility in aquatic systems and a possibility of leaching into groundwater.
Interplay of Biotic and Abiotic Processes in Environmental Transformation
The environmental persistence of this compound is determined by the combined action of biotic (biological) and abiotic (non-biological) degradation processes.
Abiotic Degradation: One of the primary abiotic degradation pathways for chlorinated aromatic compounds in the aquatic environment is photolysis, or degradation by sunlight. While specific photolysis studies on this compound are not extensively documented in publicly accessible literature, related compounds such as 2,3,6-trichlorobenzoic acid have been shown to undergo photocatalytic degradation. For instance, in the presence of a photocatalyst like titanium dioxide (TiO₂) and simulated solar light, 2,3,6-trichlorobenzoic acid demonstrates rapid primary degradation following pseudo-first-order kinetics. nih.gov This process can lead to the complete mineralization of the organic carbon into carbon dioxide and the transformation of organic chlorine into chloride ions. nih.gov It is plausible that this compound could undergo similar photocatalytic degradation processes.
Biotic Degradation: Biodegradation, driven by microorganisms, is a crucial pathway for the breakdown of many organic contaminants. The high degree of chlorination on the pyridine ring of this compound can make it recalcitrant to microbial attack. snu.ac.kr However, various microorganisms have demonstrated the ability to degrade chlorinated pyridines. For example, the biodegradation of 3,5,6-trichloro-2-pyridinol (B117793) (a metabolite of the insecticide chlorpyrifos) has been studied in strains like Micrococcus luteus ML and Cupriavidus sp. DT-1. nih.govresearchgate.net These studies reveal that degradation can proceed through pathways involving hydrolytic-oxidative dechlorination and denitrification. nih.gov While not directly studying this compound, these findings suggest that microbial communities with the requisite enzymatic machinery could potentially degrade it, likely through a series of dechlorination and ring-cleavage steps. The fungus Cladosporium cladosporioides has also been shown to metabolize 3,5,6-trichloro-2-pyridinol, with degradation kinetics following a first-order model. nih.gov
Advanced Analytical Methodologies for 2,3,6 Trichloroisonicotinic Acid Analysis
Chromatographic Techniques for Separation and Detection
Chromatography stands as a powerful tool for the separation and detection of 2,3,6-trichloroisonicotinic acid from complex matrices. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) offer distinct advantages for its analysis.
Gas Chromatography (GC) Coupled with Various Detectors
Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, derivatization is often required to increase its volatility and thermal stability. This can be achieved by converting the carboxylic acid group into a more volatile ester, such as a methyl ester.
Once derivatized, the compound can be separated on a GC column and detected using various detectors. A common approach involves the use of a mass spectrometer (MS) as the detector (GC-MS). This provides not only quantitative data but also structural information, aiding in the unequivocal identification of the analyte. For instance, in the analysis of related chlorinated compounds like 2,4,6-trichloroanisole (B165457) (TCA) in wine, GC-MS has proven to be a highly sensitive and specific method, capable of detecting concentrations at the parts-per-trillion level. gcms.cznih.gov The use of high-resolution mass spectrometry (HRMS) can further enhance specificity and lower detection limits. nih.gov
Headspace sampling techniques, particularly headspace trap GC/MS, can be employed to enhance the detection of trace amounts of the analyte in various sample matrices. gcms.cz
Table 1: GC Parameters for Analysis of a Structurally Related Compound (2,4,6-Trichloroanisole)
| Parameter | Value |
|---|---|
| Column | Varies (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | Temperature gradient (e.g., 50 °C to 280 °C) |
| Detector | Mass Spectrometer (MS) |
| Detection Mode | Selected Ion Monitoring (SIM) |
High-Performance Liquid Chromatography (HPLC) with Advanced Detection Modes
High-performance liquid chromatography is a versatile technique that is well-suited for the analysis of polar and non-volatile compounds like this compound, often without the need for derivatization.
Reverse-phase HPLC is a commonly employed mode for the separation of such compounds. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation of this compound can be achieved on columns like a C18 or a specialized reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with the addition of a buffer to control the pH and ensure the consistent ionization state of the carboxylic acid. sielc.comusda.gov
Advanced detection modes enhance the sensitivity and selectivity of HPLC analysis. Ultraviolet (UV) detection is a common and robust method, with the wavelength set to the absorbance maximum of the compound. sielc.com For more complex matrices or when higher sensitivity is required, a mass spectrometer can be coupled with the HPLC system (LC-MS). This provides molecular weight and fragmentation information, which is invaluable for positive identification and quantification. usda.gov
Table 2: HPLC Parameters for Analysis of Structurally Related Acids
| Parameter | Value |
|---|---|
| Column | C18, Newcrom R1 sielc.com |
| Mobile Phase A | 0.1% Formic Acid in Water usda.gov |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid usda.gov |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detector | UV (e.g., 210 nm sielc.com), MS |
Application of Advanced Column Chemistries (e.g., Chiral Separations)
While this compound itself is not chiral, the principles of advanced column chemistries, including chiral separations, are relevant in the broader context of analyzing complex mixtures where enantiomers of other compounds may be present. Chiral chromatography is a specialized area of HPLC that uses a chiral stationary phase (CSP) to separate enantiomers. wikipedia.orgnih.gov
Common CSPs are based on polysaccharides, proteins, cyclodextrins, and macrocyclic glycopeptides. nih.govsigmaaldrich.com The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector on the stationary phase. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance.
For acidic compounds, anion-exchange type CSPs based on selectors like quinine (B1679958) or quinidine (B1679956) can be effective. researchgate.net The choice of mobile phase, including the organic modifier and any additives, is crucial for optimizing the separation. researchgate.net While not directly applicable to the achiral this compound, the use of these advanced column technologies is essential when it is part of a complex sample containing chiral molecules.
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D Heteronuclear Correlations)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide key information.
¹H NMR: The proton NMR spectrum would show signals corresponding to the aromatic proton on the pyridine (B92270) ring. The chemical shift and coupling pattern of this proton would be influenced by the positions of the chlorine and carboxylic acid substituents.
¹³C NMR: The carbon NMR spectrum would reveal distinct signals for each of the six carbon atoms in the molecule, including the carbon of the carboxylic acid group and the five carbons of the pyridine ring. The chemical shifts would be indicative of the electronic environment of each carbon atom.
2D Heteronuclear Correlations: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to establish correlations between protons and the carbons they are attached to (one-bond C-H coupling) or separated by multiple bonds (long-range C-H coupling). This information is crucial for unambiguously assigning the signals in the ¹H and ¹³C spectra and confirming the substitution pattern on the pyridine ring.
For similar compounds, NMR spectra are typically recorded in deuterated solvents such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). chemicalbook.com
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands.
Key expected vibrational frequencies include:
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.
C=O Stretch: A strong absorption band around 1700 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.
C-Cl Stretch: Absorptions in the fingerprint region (typically below 800 cm⁻¹) due to the carbon-chlorine bonds.
Pyridine Ring Vibrations: Characteristic stretching and bending vibrations of the aromatic ring.
Fourier-Transform Infrared (FT-IR) spectroscopy offers higher sensitivity and resolution compared to traditional dispersive IR spectroscopy. The spectrum of a related compound, trithiocyanuric acid, shows distinctive absorption bands for various functional groups. researchgate.net Similarly, the NIST WebBook provides reference IR spectra for various chlorinated organic compounds which can serve as a basis for comparison. nist.govnist.gov
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 2,4,6-Trichloroanisole |
| Acetonitrile |
| Carbon |
| Chloroform |
| Deuterated chloroform |
| Deuterated dimethyl sulfoxide |
| Helium |
| Methanol |
| Methyl |
| Quinine |
| Quinidine |
| Trithiocyanuric acid |
Mass Spectrometry (MS) and Tandem MS (MS/MS) for Structural Elucidation and Quantification
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC) or liquid chromatography (LC), is a cornerstone for the analysis of this compound. Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity, which is crucial for structural elucidation and precise quantification, especially in complex matrices.
In GC-MS analysis, this compound and related compounds typically undergo derivatization to increase their volatility. The resulting mass spectra are characterized by specific fragmentation patterns that provide structural information. For chlorinated compounds, the isotopic pattern of chlorine (approximately 3:1 for ³⁵Cl:³⁷Cl) is a key diagnostic feature in the mass spectrum. The fragmentation of the molecular ion can involve the loss of a chlorine atom, a carboxyl group, or cleavage of the pyridine ring. libretexts.org
LC-MS/MS is particularly powerful for analyzing this compound without derivatization. Electrospray ionization (ESI) is a common ionization technique, and the compound is typically detected in negative ion mode due to the acidic nature of the carboxyl group. nih.gov In MS/MS, a specific precursor ion (e.g., the [M-H]⁻ ion of this compound) is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), significantly improves the signal-to-noise ratio and provides high specificity. nih.gov
The fragmentation pathways of pyridine derivatives in MS/MS can be complex and are influenced by the position of the substituents on the ring. For this compound, the fragmentation would likely involve the loss of CO₂, HCl, or combinations thereof. The specific fragmentation patterns are used to confirm the identity of the analyte and to quantify it with high accuracy.
High-resolution mass spectrometry (HRMS) offers an additional layer of confidence in identification by providing highly accurate mass measurements, which can help to determine the elemental composition of the analyte and its fragments. nih.gov This is particularly useful for distinguishing between isobaric interferences, which have the same nominal mass but different exact masses.
Advanced Optical Spectroscopic Methods (e.g., Fluorescence, Luminescence)
While not as commonly employed as mass spectrometry for the routine analysis of this compound, advanced optical spectroscopic methods like fluorescence and luminescence can offer complementary information and high sensitivity in specific applications.
The native fluorescence of this compound is expected to be weak. However, its luminescence properties can be significantly influenced by environmental factors such as solvent polarity and pH. scholaris.ca For instance, protonation of the pyridine nitrogen can alter the electronic structure and enhance fluorescence or induce phosphorescence. scholaris.ca
The photophysical properties of substituted pyridines can be complex. The presence of both the electron-withdrawing chlorine atoms and the carboxyl group on the pyridine ring will affect the energy of the excited states and the pathways for radiative and non-radiative decay. In some cases, derivatization with a fluorescent tag can be employed to enhance detectability.
Research into the luminescence of related heterocyclic compounds has shown that protonation can lead to a dramatic "turn-on" of luminescence. scholaris.ca This phenomenon could potentially be exploited for the development of sensitive detection methods for this compound. The study of its photophysical properties, including absorption and emission spectra, quantum yields, and excited-state lifetimes, would be necessary to fully explore these possibilities.
Theoretical Spectroscopic Characterization (e.g., Ab Initio Methods)
Theoretical spectroscopic characterization, using ab initio and other computational chemistry methods, provides valuable insights into the molecular structure and spectroscopic properties of this compound. These calculations can predict vibrational (infrared and Raman) spectra, which can aid in the interpretation of experimental data.
Ab initio calculations, such as those based on Hartree-Fock (HF) theory or density functional theory (DFT), can be used to determine the optimized geometry, vibrational frequencies, and corresponding intensities of the molecule. nih.gov By comparing the calculated spectra with experimental spectra, a detailed assignment of the vibrational modes can be achieved. This is particularly useful for understanding the influence of the substituent positions on the vibrational frequencies of the pyridine ring.
These computational methods can also be used to study conformational isomers and their relative energies. nih.gov For this compound, rotation around the C-COOH bond could lead to different conformers, and theoretical calculations can predict the most stable conformation.
Furthermore, ab initio molecular dynamics (AIMD) simulations can be used to compute vibrational spectra that include anharmonicity effects, often providing a better match with experimental results than static calculations based on the harmonic approximation. rsc.org The accuracy of these theoretical predictions is dependent on the level of theory and the basis set used in the calculations. nih.govkennesaw.edu It is often necessary to scale the calculated frequencies to better match experimental values, and the uncertainties associated with these scaling factors should be considered. nih.gov
Method Validation and Performance Parameters
Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The limit of detection (LOD) and limit of quantitation (LOQ) are critical performance parameters for any analytical method developed for this compound. The LOD is the lowest concentration of the analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov
There are several approaches to determining LOD and LOQ. One common method is based on the signal-to-noise ratio, where the LOD is typically defined as a signal-to-noise ratio of 3:1, and the LOQ as 10:1. youtube.comyoutube.com Another widely used approach is based on the standard deviation of the response and the slope of the calibration curve. sepscience.com According to the International Council for Harmonisation (ICH) guidelines, the LOD can be calculated as 3.3 * (standard deviation of the blank / slope of the calibration curve), and the LOQ as 10 * (standard deviation of the blank / slope of the calibration curve). sepscience.com
The determination of LOD and LOQ is highly dependent on the analytical technique and the matrix being analyzed. For instance, in a study determining related chloroanisoles in wine using GC-HRMS, LOQs in the low ng/L range were achieved. nih.gov For the analysis of 2,4,6-trichlorophenol, a precursor to a related compound, a method involving microbial conversion and GC-MS analysis reported an LOD of 5.2 ng/L and an LOQ of 17.3 ng/L. mdpi.com
It is important to experimentally verify the calculated LOD and LOQ values by analyzing samples spiked at these concentrations. sepscience.com The table below summarizes typical LOD and LOQ values reported for the analysis of similar chlorinated compounds in various matrices, which can provide an expected range for methods analyzing this compound.
Table 1: Examples of LOD and LOQ for Related Compounds
| Compound | Analytical Method | Matrix | LOD | LOQ |
| 2,4,6-Trichloroanisole (TCA) | GC-HRMS | Red Wine | - | 0.03 ng/L |
| 2,4,6-Tribromoanisole (TBA) | GC-HRMS | Red Wine | - | 0.03 ng/L |
| 2,4,6-Trichlorophenol (TCP) | GC-MS | Water | 5.2 ng/L | 17.3 ng/L |
| Imidacloprid Metabolites | HPLC-MS/MS | Crayfish Tissue | 0.02-0.5 µg/L | 0.05-2.0 µg/L |
| Haloacetic Acids | HPLC-ESI-MS/MS | Serum | - | 0.02-0.4 nmol/ml |
Assessment of Accuracy, Precision, and Linearity
The accuracy, precision, and linearity of an analytical method are fundamental parameters that must be evaluated during validation to ensure the reliability of the results.
Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by analyzing certified reference materials or by performing recovery studies on spiked samples. The recovery is calculated as the percentage of the measured concentration to the known spiked concentration. Acceptable recovery ranges are often between 70% and 120%, but can vary depending on the complexity of the matrix and the concentration level. youtube.com
Precision is a measure of the random error of a method and is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels: repeatability (intra-day precision), which is the precision obtained under the same operating conditions over a short interval of time, and intermediate precision (inter-day precision), which expresses the variation within a laboratory over a longer period. For many applications, an RSD of less than 15-20% is considered acceptable. youtube.com
Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte in the sample. It is determined by analyzing a series of standards at different concentrations and plotting the response versus the concentration. The linearity is typically evaluated by the correlation coefficient (r) or the coefficient of determination (r²) of the calibration curve, with a value of r² > 0.99 being generally considered as evidence of a good linear fit. mdpi.comresearchgate.net
The following table provides an example of acceptance criteria for these parameters in analytical method validation.
Table 2: Typical Method Validation Parameters and Acceptance Criteria
| Parameter | Measurement | Acceptance Criteria |
| Accuracy | Recovery of spiked samples | 70-120% |
| Precision | Relative Standard Deviation (RSD) | < 20% |
| Linearity | Coefficient of Determination (r²) | > 0.99 |
Evaluation of Method Robustness and Matrix Effects
Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. The robustness is evaluated by making small changes to parameters such as the pH of the mobile phase, column temperature, flow rate, and composition of the mobile phase, and observing the effect on the analytical results.
Matrix effects are a significant challenge in analytical chemistry, particularly in LC-MS analysis. chromatographyonline.com They are caused by co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.gov The evaluation of matrix effects is crucial when analyzing complex samples such as soil, water, or biological tissues.
Matrix effects can be assessed by comparing the response of the analyte in a pure solvent with the response in a sample matrix spiked with the analyte after extraction. A matrix effect value close to 100% indicates no effect, while values below or above 100% indicate ion suppression or enhancement, respectively. youtube.com
Several strategies can be employed to mitigate matrix effects, including:
Improved sample preparation: Techniques like solid-phase extraction (SPE) can be used to remove interfering compounds.
Chromatographic separation: Optimizing the chromatographic conditions to separate the analyte from the interfering matrix components.
Use of an internal standard: A stable isotope-labeled internal standard is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects.
Matrix-matched calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.
The complexity of the matrix can significantly influence the extent of matrix effects. For example, whole blood has one of the most complex matrices, containing proteins, phospholipids, and anticoagulants that can interfere with the analysis. psu.edu The choice of sample preparation and analytical technique must be carefully considered to minimize these effects and ensure the accuracy and reliability of the data.
Utilization of Internal Standards (e.g., Isotopically Labeled Analytes)
In quantitative analytical chemistry, particularly in methods based on chromatography and mass spectrometry, the use of an internal standard is crucial for achieving accurate and reliable results. An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known concentration to the sample before processing. Its purpose is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.
For the analysis of this compound, the most effective internal standards are isotopically labeled analogues of the analyte. Stable isotope-labeled (SIL) internal standards are considered the gold standard in mass spectrometry-based quantification. In a SIL version of this compound, one or more atoms (such as Carbon, Hydrogen, or Nitrogen) are replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ²H or D, ¹⁵N).
The fundamental advantage of a SIL internal standard is that its chemical and physical behavior is nearly identical to that of the unlabeled analyte. This means it experiences similar extraction efficiencies, chromatographic retention times, and ionization responses in the mass spectrometer. Because the SIL internal standard and the native analyte co-elute and are affected similarly by matrix effects—the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix—the ratio of their signals remains constant, even if the absolute signal intensity fluctuates. This ratiometric measurement significantly improves the precision and accuracy of quantification.
While specific research detailing the synthesis and application of an isotopically labeled internal standard for this compound is not widely published, the principles are well-established in the analysis of its parent compound, picloram (B1677784), and other acidic herbicides. The selection of a suitable SIL internal standard involves careful consideration of the isotopic purity and the position of the isotopic label to ensure it is not lost during fragmentation in the mass spectrometer.
Emerging Analytical Technologies for Trace Analysis
The ongoing need to detect ever-lower concentrations of pesticide residues like this compound in environmental and biological samples drives the development of new and improved analytical technologies.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is currently the most powerful and widely used technique for the trace analysis of polar and semi-polar organic compounds, including acidic herbicides and their metabolites. The high selectivity of tandem mass spectrometry (MS/MS) allows for the differentiation of the target analyte from complex sample matrix interferences. In an LC-MS/MS system, the analyte is first separated by liquid chromatography, then ionized (typically using electrospray ionization - ESI), and finally detected by two mass analyzers in series. The first analyzer selects the specific mass-to-charge ratio (m/z) of the this compound molecule (the precursor ion), which is then fragmented, and the second analyzer monitors for specific fragment ions (product ions). This precursor-to-product ion transition is highly specific to the analyte, providing excellent selectivity and sensitivity for trace-level quantification.
High-Resolution Mass Spectrometry (HRMS): Instruments such as time-of-flight (TOF) and Orbitrap mass spectrometers offer very high mass resolution and accuracy. This allows for the determination of the elemental composition of an ion based on its exact mass. For the analysis of this compound, HRMS can help in the unequivocal identification of the compound in complex samples and can be used for both targeted quantification and non-targeted screening of unknown metabolites.
Immunoassays: These methods are based on the highly specific binding between an antibody and an antigen (the target analyte). Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), can be developed for rapid and high-throughput screening of a large number of samples for the presence of this compound. While they may not always offer the same level of quantification accuracy as chromatographic methods, they are valuable as a cost-effective preliminary screening tool. Research into developing specific antibodies for pyridine-based herbicides and their metabolites is an active area.
Advanced Sample Preparation Techniques: The efficiency of the entire analytical method heavily relies on the sample preparation step. Emerging techniques aim to be faster, use less solvent, and provide higher recovery of the target analyte. These include solid-phase microextraction (SPME) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, which have been adapted for a wide range of pesticides and their metabolites.
While specific applications of these emerging technologies solely for this compound are not extensively documented in dedicated studies, their successful application to the parent compound picloram and other chlorinated acidic herbicides strongly indicates their suitability and potential for the sensitive and reliable analysis of this key metabolite.
Computational and Theoretical Studies of 2,3,6 Trichloroisonicotinic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 2,3,6-trichloroisonicotinic acid. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
Quantum chemical methods can predict the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This includes bond lengths, bond angles, and dihedral angles. For this compound, a key structural feature is the orientation of the carboxylic acid group relative to the pyridine (B92270) ring.
Hypothetical Structural Parameters for this compound Based on Analogous Compounds
Please note: This table presents expected trends and is for illustrative purposes, as direct computational data for this specific molecule is not available in the cited literature.
| Parameter | Expected Value/Observation | Rationale based on Analogous Compounds |
|---|---|---|
| C-Cl Bond Lengths | ~1.74 Å | Typical for chlorine bonded to an sp² carbon in an aromatic ring. |
| C-N Bond Lengths in Ring | ~1.34 Å | Characteristic of a pyridine ring structure. |
| Dihedral Angle (Ring-COOH) | Non-planar | Steric repulsion between the chlorine at position 3 and the carboxylic acid group would likely force the COOH group out of the plane of the pyridine ring. |
The electronic structure of a molecule governs its reactivity. Quantum chemical calculations can map the electron density distribution, identify orbitals involved in chemical bonding (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and calculate electrostatic potential maps. The energies of the HOMO and LUMO are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively.
Studies on nicotinic acid derivatives have shown that quantum chemical parameters can be correlated with biological activity. For example, in a study of copper complexes of nicotinic acid, the HOMO and LUMO energies were calculated to understand their superoxide (B77818) dismutase (SOD) mimetic activity. nih.gov For this compound, the electron-withdrawing effects of the three chlorine atoms and the carboxylic acid group would be expected to significantly lower the energy of the LUMO, making the molecule a better electron acceptor. The molecular electrostatic potential would likely show regions of negative potential around the nitrogen and oxygen atoms, indicating sites susceptible to electrophilic attack.
Predicted Electronic Properties and Reactivity Indices for this compound
This table is illustrative and based on general principles of computational chemistry applied to similar structures.
| Property | Predicted Characteristic | Implication for Reactivity |
|---|---|---|
| HOMO Energy | Low | Indicates low tendency to donate electrons (low nucleophilicity). |
| LUMO Energy | Low | Indicates a high tendency to accept electrons (high electrophilicity). |
| HOMO-LUMO Gap | Relatively large | Suggests high kinetic stability. |
| Molecular Electrostatic Potential | Negative potential on N and O atoms; Positive potential on ring hydrogens | Predicts sites for electrophilic and nucleophilic attack, respectively. |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful approach to investigate the step-by-step pathways of chemical reactions, known as reaction mechanisms. By calculating the energies of reactants, transition states, and products, chemists can map out the potential energy surface of a reaction and determine the most likely pathway.
For this compound, this could be applied to understand its synthesis, degradation, or metabolic pathways. For example, computational studies on the chlorination of aromatic compounds have used DFT to model the reaction between an aromatic ring and a chlorinating agent like hypochlorous acid. scielo.br These studies can identify the transition state structures and calculate the activation energies, providing insight into the reaction kinetics. scielo.br A similar approach for this compound could elucidate how it might react with other environmental species or how it is formed from precursors. Combining computational modeling with experimental kinetics can lead to a robust understanding of the reaction mechanism. nih.gov
Quantitative Structure-Activity Relationships (QSAR) for Environmental Fate Prediction
Quantitative Structure-Activity Relationships (QSAR) are mathematical models that relate the chemical structure of a compound to its biological or environmental activity. researchgate.net These models are widely used to predict the environmental fate of chemicals, such as their persistence, bioaccumulation, and toxicity, often before they are synthesized. researchgate.net
To develop a QSAR model for the environmental fate of this compound, one would first need a dataset of related compounds (e.g., other chlorinated pyridine carboxylic acids) with experimentally measured properties. Then, various molecular descriptors, which are numerical representations of the chemical structure, would be calculated. These can include constitutional, topological, geometric, and electronic descriptors. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. While specific QSAR models for this compound are not prominent in the literature, models for aromatic compounds and their toxicity to aquatic organisms have been developed. nih.gov The principles from these studies could be applied to predict properties like soil sorption, biodegradability, and aquatic toxicity for this compound.
Example of Descriptors Used in QSAR Models for Environmental Fate
| Descriptor Type | Example Descriptor | Property It Helps Predict |
|---|---|---|
| Electronic | HOMO/LUMO energies | Reactivity, toxicity |
| Topological | Molecular connectivity indices | Physical properties, biological activity |
| Constitutional | Molecular weight, count of halogen atoms | General physical properties |
| Physicochemical | LogP (octanol-water partition coefficient) | Bioaccumulation, soil sorption |
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of particles, MD simulations can provide detailed information about the interactions between molecules, such as hydrogen bonding and van der Waals forces.
For this compound, MD simulations could be used to study its behavior in different environments, such as in water or interacting with soil organic matter. These simulations can reveal how the molecule solvates in water, including the structure of the surrounding water molecules and the nature of the hydrogen bonds formed between the carboxylic acid group and water. While specific MD simulations for this compound are not found in the reviewed literature, the methodology has been applied to understand the intermolecular interactions of other halogenated compounds. Such simulations would be invaluable for predicting its transport and partitioning in the environment.
Future Research Directions and Unaddressed Challenges
Advancements in Sustainable and Greener Synthesis of 2,3,6-Trichloroisonicotinic Acid
The current synthesis routes for chlorinated pyridine (B92270) compounds often rely on multi-step processes that may involve harsh conditions and hazardous reagents. A significant future challenge lies in developing more sustainable and environmentally benign synthesis methods. Research is anticipated to move towards "green chemistry" principles, focusing on atom economy, reduced energy consumption, and the avoidance of toxic solvents and byproducts.
Key areas for advancement include:
Catalytic Innovations: Exploring novel, metal-free catalytic systems to improve selectivity and efficiency, thereby minimizing waste.
Continuous-Flow Processes: Shifting from traditional batch manufacturing to continuous-flow reactors can offer better control over reaction parameters, enhance safety, and increase yield. rsc.org This approach is particularly beneficial for managing highly energetic intermediates safely. rsc.org
Alternative Starting Materials: Investigating the use of renewable or more readily available precursors to reduce reliance on petrochemical feedstocks.
Solvent-Free or Greener Solvent Systems: Developing synthesis pathways that operate in the absence of solvents or utilize environmentally friendly alternatives like water or supercritical fluids.
Comprehensive Elucidation of Complex Environmental Transformation Pathways
The environmental fate of this compound is not fully understood. Its persistence, mobility, and transformation in soil and aquatic systems are critical areas of investigation. Future research must focus on identifying the biotic and abiotic degradation pathways and the resulting transformation products, which may themselves pose environmental risks.
Unaddressed challenges include:
Identifying Metabolites: Systematically identifying the full spectrum of metabolites formed through microbial degradation or abiotic processes like photolysis. The transformation of similar compounds can result in various intermediate products before complete mineralization.
Influence of Environmental Factors: Understanding how factors such as soil type, pH, temperature, nutrient availability, and microbial community composition influence the rate and pathway of degradation. nih.govnih.gov For instance, studies on other compounds have shown that biotransformation may only occur under specific nutrient-limited conditions. nih.govnih.gov
Modeling Environmental Fate: Developing robust predictive models to simulate the transport and transformation of this compound in various environmental compartments, which is essential for accurate risk assessment.
Development of Novel and Highly Sensitive Analytical Approaches for Trace Detection
To effectively monitor the presence and concentration of this compound and its metabolites in complex environmental matrices like soil, water, and biological tissues, highly sensitive and specific analytical methods are required. While standard techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used, there is a continuous need for improvement. cdc.gov
Future research should prioritize:
Lowering Detection Limits: Developing methods capable of detecting and quantifying the compound at parts-per-billion (ppb) or even lower concentrations, which is crucial for environmental monitoring and ecotoxicological studies. researchgate.netnih.gov
Advanced Mass Spectrometry Techniques: Enhancing the use of tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) for unambiguous identification and quantification in complex samples. cdc.gov
Field-Deployable Sensors: Creating rapid, on-site monitoring tools, such as electrochemical sensors or biosensors, to enable real-time analysis without the need for complex sample preparation and laboratory instrumentation. researchgate.net
Matrix Effect Reduction: Innovating sample preparation techniques to efficiently extract the target analyte and remove interfering substances from diverse environmental samples, thereby improving accuracy and reproducibility. nih.gov
| Technique | Typical Detection Level | Key Advantage | Primary Challenge |
|---|---|---|---|
| HPLC-UV | ppm (parts per million) | Robust and widely available | Limited sensitivity for trace analysis |
| GC-MS | ppb (parts per billion) | High specificity and structural information | May require derivatization for polar compounds |
| LC-MS/MS | ppb to ppt (parts per trillion) | Excellent sensitivity and selectivity | Susceptible to matrix effects; higher cost |
| Electrochemical Sensors | Variable (ppb to ppm) | Potential for portability and rapid screening | Selectivity in complex matrices can be difficult |
Deeper Mechanistic Insights into Ecological Interactions in Non-Human Systems
The potential impact of this compound on non-target organisms, from soil microorganisms to aquatic life, requires deeper investigation. Understanding the mechanisms of toxicity and interaction at a molecular level is a key challenge for future ecotoxicological research.
Areas for focused research include:
Microbiome Impact: Assessing the effect of the compound on the structure and function of microbial communities in soil and water. nih.gov Such alterations could have cascading effects on nutrient cycling and ecosystem health.
Sub-lethal Effects: Moving beyond acute toxicity studies to investigate chronic, sub-lethal effects on the growth, reproduction, and behavior of sensitive indicator species.
Bioaccumulation Potential: Determining the potential for this compound and its persistent metabolites to accumulate in food webs. Studies on analogous compounds have investigated hyperaccumulation in plants as a factor in their environmental lifecycle. nih.govnih.govresearchgate.net
Molecular Mechanisms: Identifying the specific cellular and molecular targets of toxicity in various organisms to understand how it exerts its effects.
Integration of Multi-Omics Approaches in Biodegradation Studies
To gain a holistic understanding of how microorganisms degrade this compound, the integration of "multi-omics" technologies is a promising frontier. nih.gov These approaches can provide comprehensive insights into the genetic and physiological processes involved in bioremediation.
Future research directions involve:
Genomics: Identifying the specific genes and microbial strains responsible for the degradation of chlorinated pyridines. nih.gov Whole-genome sequencing of degrading bacteria can reveal the enzymes involved in the metabolic pathway. nih.gov
Transcriptomics: Analyzing gene expression (RNA) to understand how microorganisms respond to the presence of the compound and which degradative genes are activated.
Proteomics: Studying the proteins expressed by microorganisms during degradation to identify the key enzymes and regulatory proteins involved in the metabolic process. nih.govnih.gov
Metabolomics: Identifying the intermediate metabolites produced during the biodegradation process, which helps to fully map the degradation pathway and assess the formation of potentially harmful byproducts. nih.gov
By combining these multi-omics datasets, researchers can build comprehensive models of the biodegradation process, paving the way for developing more effective bioremediation strategies for sites contaminated with this compound and related compounds. frontiersin.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
